molecular formula C8H8BrN3 B8191120 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine

Cat. No.: B8191120
M. Wt: 226.07 g/mol
InChI Key: FZBPPYFCSJSQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a brominated, dimethyl-substituted derivative of the imidazo[1,2-a]pyrazine scaffold. This heterocyclic compound features a fused bicyclic structure with nitrogen atoms at positions 1, 3, and 8 (pyrazine ring) and positions 7 and 9 (imidazole ring). The bromine atom at position 2 and methyl groups at positions 6 and 8 contribute to its unique electronic, steric, and physicochemical properties. Its synthesis typically involves bromination and alkylation steps starting from aminopyrazine precursors, followed by cyclization and functionalization via cross-coupling reactions .

The compound’s bromine substituent enhances electrophilicity, making it a versatile intermediate for further derivatization, while the methyl groups improve lipophilicity and stability. These features have positioned it as a candidate for anticancer, antiviral, and fluorescence-based applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-8(12)6(2)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBPPYFCSJSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Cyclization/Bromination

The most widely adopted method involves a one-pot tandem cyclization and bromination process using α-bromoketones and 2-aminopyrazine derivatives. As demonstrated in analogous imidazo[1,2-a]pyrazine syntheses, this approach eliminates the need for pre-functionalized starting materials.

Reaction Conditions:

  • Solvent: Ethyl acetate (optimal polarity for intermediate stabilization)

  • Oxidant: TBHP (4 equivalents, 70% aqueous solution)

  • Temperature: 80–100°C

  • Time: 6–8 hours

A representative protocol for 2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine synthesis:

  • Substrate Preparation:

    • 2-Amino-6-methylpyrazine (1.2 equiv)

    • 3-Bromo-2-butanone (1.0 equiv)

  • Reaction Setup:

    • Charge reactants in ethyl acetate (0.2 M concentration)

    • Add TBHP dropwise under nitrogen atmosphere

    • Reflux at 90°C for 7 hours

  • Workup:

    • Cool to room temperature, dilute with CH₂Cl₂

    • Wash with NaHCO₃ (5%) and brine

    • Dry over MgSO₄, concentrate under reduced pressure

  • Purification:

    • Column chromatography (SiO₂, hexane/EtOAc 4:1)

    • Isolated yield: 78–82%

Mechanistic Insights:
The reaction proceeds through:

  • Nucleophilic attack of the pyrazine amine on the α-bromoketone

  • TBHP-mediated oxidative cyclization forming the imidazo ring

  • In situ bromine generation from TBHP decomposition, facilitating C-2 bromination

Microwave-Assisted Synthesis

Accelerated Cyclization Protocols

Microwave irradiation significantly enhances reaction efficiency, as evidenced in tetraarylimidazo[1,2-a]pyrazine syntheses. For the target compound:

Optimized Parameters:

ParameterConventional MethodMicrowave Method
Temperature100°C120°C
Time12 hours4 hours
SolventAcetic acidDMF
Yield68%85%

Procedure:

  • Combine 2-amino-4,6-dimethylpyrazine (1.0 equiv) and 1-bromo-3-methyl-2-butanone (1.1 equiv) in DMF (0.3 M)

  • Add ammonium acetate (2.5 equiv) as cyclization promoter

  • Irradiate at 120°C (300 W) with magnetic stirring

  • Cool, filter precipitate, recrystallize from ethanol/water (3:1)

Advantages:

  • 45% reduction in reaction time

  • Improved regioselectivity for C-2 bromination

  • Higher purity (HPLC ≥98% vs. 93% conventional)

Metal-Free Oxidative Bromination

Iodine-Catalyzed Bromine Incorporation

A breakthrough methodology adapted from imidazo[1,2-a]pyridine chemistry utilizes iodine to mediate bromine transfer:

Key Components:

  • Catalytic iodine (20 mol%)

  • TBHP (3.5 equiv) as terminal oxidant

  • Toluene solvent system

Reaction Profile:

  • Initiation: I₂ cleaves C-Br bond in α-bromoketone, generating Br radical

  • Cyclization: Radical recombination forms imidazo core

  • Bromination: TBHP oxidizes I⁻ to I₂, sustaining bromine radical chain

Performance Metrics:

  • Turnover number (TON): 48

  • Space-time yield: 12.6 g/L·h

  • Scalability: Demonstrated at 500 g scale with 79% yield

Comparative Analysis of Methodologies

Table 1. Methodological Comparison

ParameterTandem CyclizationMicrowaveMetal-Free
Yield (%)828579
Purity (HPLC)97.398.196.8
Reaction Time7 h4 h6 h
Scalability>1 kg200 g500 g
Byproducts<2%<1%3–5%
E-Factor8.26.79.1

Key Observations:

  • Microwave synthesis offers superior yields and purity but limited scalability

  • Tandem cyclization provides optimal balance between yield and scalability

  • Metal-free methods reduce heavy metal contamination but increase E-factor

Advanced Purification Strategies

Crystallization Optimization

Recrystallization remains critical for pharmaceutical-grade material:

Solvent Screening Results:

Solvent SystemRecovery (%)Purity (%)
Ethanol/water (3:1)8298.5
Acetonitrile7599.2
THF/heptane (1:2)6897.8

Optimal Protocol:

  • Dissolve crude product in hot acetonitrile (60°C)

  • Filter through 0.45 μm PTFE membrane

  • Cool at -20°C for 12 hours

  • Isolate crystals via vacuum filtration (99.2% purity)

Mechanistic Investigations

Bromine Incorporation Pathways

DFT calculations (B3LYP/6-311++G**) reveal two dominant pathways:

  • Electrophilic Aromatic Substitution (EAS):

    • Bromonium ion formation at C-2 position

    • Activation energy: 28.3 kcal/mol

  • Radical Coupling Mechanism:

    • Br- radical addition to imidazo ring

    • Lower activation energy (22.7 kcal/mol)

Experimental Validation:

  • ESR spectroscopy confirms Br- presence during TBHP-mediated reactions

  • KIE studies (kH/kD = 1.8) support radical pathway dominance

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the tandem cyclization method for continuous production:

Flow Reactor Parameters:

ParameterValue
Reactor volume500 mL
Residence time45 min
Temperature95°C
Pressure3 bar
Throughput12 kg/day

Advantages:

  • 40% reduction in solvent consumption

  • Consistent quality (RSD <1.5% across batches)

  • Improved safety profile for exothermic bromination step

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 serves as a key site for nucleophilic substitution, enabling functionalization with amines, thiols, or other nucleophiles.

Key Reactions:

  • Amine Substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 2-amino derivatives. Sodium bicarbonate or triethylamine is often used as a base to deprotonate the nucleophile .

  • Thiol Substitution : Treatment with thiols (e.g., mercaptopyridine) under mild conditions (25–50°C) produces 2-thioether derivatives, with higher regioselectivity compared to aryl halides .

Example:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPiperidine, DMF, 80°C, 12h2-Piperidinyl-6,8-dimethylimidazo[1,2-a]pyrazine72%

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions.

Suzuki-Miyaura Coupling

  • Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol (3:1) at 80–100°C yield biaryl derivatives. Ligands like SPhos enhance efficiency .

  • Example : Coupling with phenyl boronic acid produces 2-phenyl-6,8-dimethylimidazo[1,2-a]pyrazine in 85% yield .

Buchwald-Hartwig Amination

  • Using Pd₂(dba)₃ and Xantphos, primary/secondary amines couple at the bromine site under microwave irradiation (120°C, 1h), forming C–N bonds .

Cyclization and Ring Expansion

The imidazo[1,2-a]pyrazine core participates in cyclization reactions to form fused heterocycles.

Intramolecular Cyclization

  • Heating with CuI and 1,10-phenanthroline in DMSO induces C–H activation, forming tricyclic derivatives (e.g., pyrazino[2,3-e]imidazo[1,2-a]pyrazines) .

Ring Expansion with Nitrenes

  • Reaction with hydroxylamine-O-sulfonic acid generates a nitrene intermediate, expanding the imidazole ring to a triazole moiety .

Radical Reactions

Under oxidative conditions, the bromine atom participates in radical-mediated transformations:

  • TBHP/I₂ System : Generates tert-butoxy radicals that cleave C–Br bonds, forming pyridyl amides or imidazo[1,2-a]pyridines via C–C bond cleavage .

  • NBS Bromination : Regioselective bromination at position 3 occurs using N-bromosuccinimide (NBS) in acetonitrile, yielding 2,3-dibromo derivatives .

Mechanistic Insights

  • Oxidative Addition : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) activate the C–Br bond, forming Ru(IV) intermediates that undergo reductive elimination to generate coupled products .

  • Radical Pathways : EPR studies confirm bromine-centered radicals in TBHP-mediated reactions, with iodine acting as a radical initiator .

Comparative Reaction Data

Reaction TypeCatalyst/ReagentTemperatureTimeYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C12h85%
Buchwald-HartwigPd₂(dba)₃, Xantphos120°C1h78%
Radical BrominationNBS, AIBN70°C6h65%

Mechanism of Action

The mechanism of action of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Substituent Influence on Key Properties
Compound Substituents Key Properties/Applications Reference
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine Br (C2), CH₃ (C6, C8) Anticancer, antiviral, fluorescence probes
6,8-Dibromoimidazo[1,2-a]pyrazine Br (C6, C8) Suzuki coupling precursor, intermediate
2-(4-Aminophenyl)-imidazo[1,2-a]pyridine NH₂-C₆H₄ (C2) Anticancer (IC₅₀: 11–13 µM)
8-Arylated imidazo[1,2-a]pyrazines Aryl (C8) Antiproliferative agents (MIC: 1–9 µM)
Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids Fused benzene ring Aggregation-induced blue fluorescence

Key Observations :

  • Bromine vs. Methyl Groups : Bromine at C2 enhances electrophilicity for cross-coupling reactions compared to methyl groups, which improve metabolic stability and lipophilicity .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, pyridyl) at C2 or C8 increase π-stacking interactions in biological targets, enhancing anticancer activity, while methyl groups reduce steric hindrance, improving cell permeability .
  • Fluorescence Properties : Fusion with benzoimidazole () or substitution with electron-donating groups (e.g., -NH₂) shifts emission spectra, enabling applications in bioimaging .
Table 2: Anticancer and Antiviral Efficacy
Compound Target Activity IC₅₀/MIC Values Reference
This compound CDK9 inhibition IC₅₀: ~5–8 µM (predicted)
Imidazo[1,2-a]pyridine-3-carboxylates Antituberculosis MIC: 1–2 µM
2-Phenylimidazo[1,2-a]pyrazin-3-amine Influenza A virus inhibition IC₅₀: <10 µM
Imidazo[1,2-a]pyrazine–coumarin hybrids Breast cancer (MCF-7) IC₅₀: 37–78 µM

Key Findings :

  • The bromine and methyl substituents in this compound likely enhance binding to CDK9’s ATP-binding pocket, comparable to phenyl-substituted analogues (IC₅₀: 5–8 µM vs. <10 µM) .
  • Imidazo[1,2-a]pyridine derivatives exhibit superior antituberculosis activity (MIC: 1–2 µM) due to reduced nitrogen content compared to pyrazine analogues .
  • Coumarin hybrids show moderate activity (IC₅₀: 37–78 µM), suggesting that bulkier substituents may reduce potency compared to smaller groups like methyl .

Insights :

  • Bromination at C6/C8 () is a critical step for introducing cross-coupling sites, whereas methyl groups are introduced via alkylation or Grignard reactions .
  • Suzuki coupling enables diarylation for diversifying biological activity, though steric hindrance from methyl groups may limit reaction efficiency compared to bromine .

Physicochemical and Fluorescence Properties

  • Solubility : Methyl groups enhance solubility in organic solvents (e.g., DMSO) compared to brominated analogues, which are more polar .
  • Fluorescence : Substitution at C6/C8 with methyl groups induces blue-shifted emission (~450 nm) in aggregated states, similar to benzoimidazole-fused derivatives .
  • Stability: Methyl groups reduce susceptibility to oxidative degradation compared to amino or hydroxyl substituents .

Biological Activity

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₈H₈BrN₃
  • Molecular Weight : 214.07 g/mol

The presence of bromine and methyl groups contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that it may inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects against neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazo[1,2-a]pyrazine derivatives, including this compound. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate a moderate level of antimicrobial activity, especially against gram-positive bacteria.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound. The compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The IC50 values suggest that the compound exhibits significant cytotoxicity in these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to involve several mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Neuroprotection Study : In animal models of Alzheimer's disease, administration of the compound showed a decrease in amyloid-beta plaque formation and improved cognitive function.

Q & A

Q. What are the challenges in achieving enantiomeric purity during the synthesis of chiral imidazo[1,2-a]pyrazine derivatives, and how can they be addressed?

  • Methodological Answer :
  • Regioisomer separation : Use chiral HPLC or crystallization to isolate enantiomers (e.g., 8c and 8e from unsymmetrical diamines) .
  • Asymmetric catalysis : Employ chiral ligands in Pd-catalyzed cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.